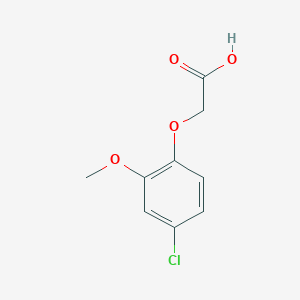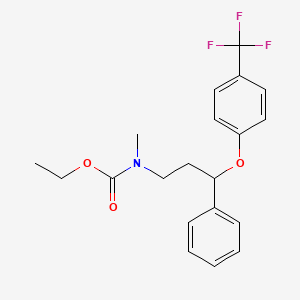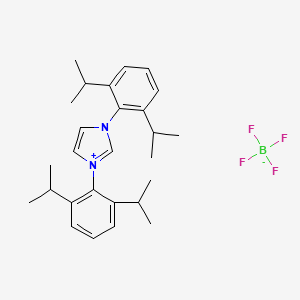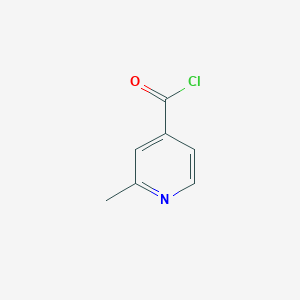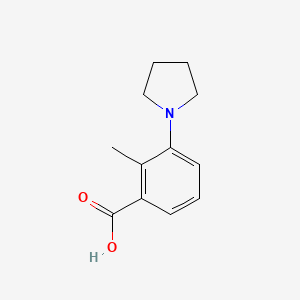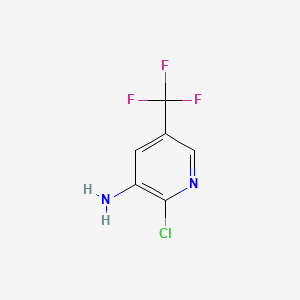
2-クロロ-5-(トリフルオロメチル)ピリジン-3-アミン
概要
説明
“2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is a chloro (trifluoromethyl) pyridine . It is an aminopyridine .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles is described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
In the title compound, C (6)H (4)ClF (3)N (2), an intermediate in the synthesis of the fungicide fluazinam, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):0.317 (14) ratio . In the crystal structure, centrosymmetric dimers arise from pairs of N-H⋯N hydrogen bonds .Chemical Reactions Analysis
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-5-(trifluoromethyl)pyridin-3-amine” is 196.56 g/mol . The IUPAC name is 2-chloro-5-(trifluoromethyl)pyridin-3-amine . The InChI code is 1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 .科学的研究の応用
製薬中間体
“2-クロロ-5-(トリフルオロメチル)ピリジン-3-アミン”は製薬業界の中間体として使用されています . そのユニークな化学構造により、さまざまな医薬品の合成に使用されています。 アミン基とクロロ基の両方を有するため、幅広い化学反応が可能であり、医薬品合成において汎用性の高い化合物となっています .
新規分子の合成
この化合物は、新規イミダゾ[1,2-a]ピリジン-クマリンハイブリッド分子の合成における反応物として機能します . これらのハイブリッド分子は、NS5B阻害剤としての可能性を示しており、C型肝炎の治療に役立つ可能性があります .
レジオエグゾースティブな官能基化
“2-クロロ-5-(トリフルオロメチル)ピリジン-3-アミン”は、レジオエグゾースティブな官能基化を調査するためのモデル基質として使用できます . このプロセスは、分子上のすべての可能な反応部位を選択的に修飾することを含み、複雑な有機化合物の合成において重要なステップです .
化学研究
この化合物は、より複雑な分子の合成のためのビルディングブロックとして、化学研究に使用できます。 そのユニークな構造と反応性により、化学者にとって貴重なツールとなっています .
作用機序
Target of Action
Similar compounds have been used in the synthesis of molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus .
Mode of Action
It’s known that the compound can act as a reactant in the synthesis of novel molecules .
Biochemical Pathways
It’s known that similar compounds can affect the replication of hepatitis c virus by inhibiting the ns5b protein .
Pharmacokinetics
The compound is slightly soluble in water, which may influence its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of molecules with potential antiviral activity .
Safety and Hazards
This compound may cause skin irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
生化学分析
Biochemical Properties
2-Chloro-5-(trifluoromethyl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. The degradation products of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can have different biochemical properties and may influence cellular function in distinct ways . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can result in toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response in the animal model .
Metabolic Pathways
2-Chloro-5-(trifluoromethyl)pyridin-3-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can influence the levels of these metabolites, which in turn can affect cellular function and overall metabolic activity . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be transported into cells via organic anion transporters, which are responsible for the uptake of various xenobiotics . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine is an important factor in determining its biochemical effects. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKYPVMMHBOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512961 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-18-9 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
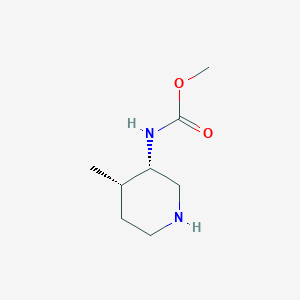

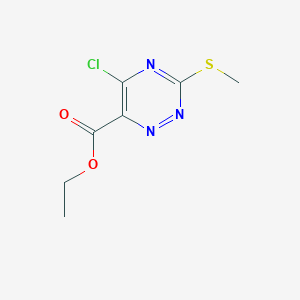
![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)
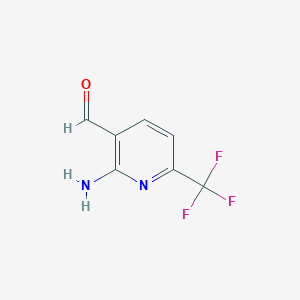
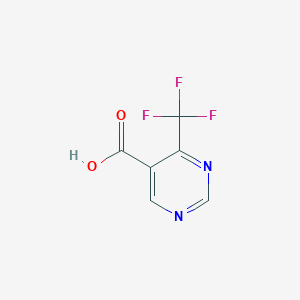

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
